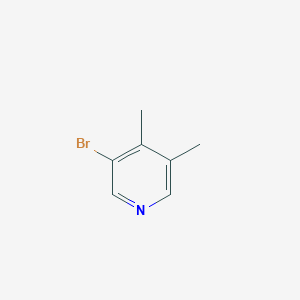

3-溴-4,5-二甲基吡啶

描述

3-Bromo-4,5-dimethylpyridine (3-Br-4,5-DMP) is an organic compound belonging to the class of pyridines, which are heterocyclic aromatic compounds containing a nitrogen atom in a six-membered ring. 3-Br-4,5-DMP is a colorless liquid with a pungent odor, and it is highly soluble in organic solvents. It is often used as a starting material in organic synthesis, and has been investigated for its potential applications in various scientific fields.

科学研究应用

晶体结构和光谱证据

- 卤代二甲基吡啶中的氢键:对3-溴-5-羟基-2,6-二甲基吡啶(一种相关化合物)的研究提供了关于卤代二甲基吡啶中氢键的见解。这项研究探索了结构和光谱性质,对于理解这类化合物中的分子相互作用和键合至关重要(Hanuza et al., 1997)。

催化和化学合成

- C(sp3)–H 烯基化催化:一项涉及使用3-溴-2,6-二甲基吡啶(类似于3-溴-4,5-二甲基吡啶)在C(sp3)–H 烯基化催化中的研究展示了其在三取代烯烃立体选择性合成中的作用。这突显了该化合物在复杂有机合成中的潜力(Lopez et al., 2016)。

新颖功能和材料科学

- 离子液体中的高效萃取:关于新型配体功能的研究涉及5-溴-N1, N3-双(4,6-二甲基吡啶-2-基)异苯二酰胺(与3-溴-4,5-二甲基吡啶相关)用于在离子液体中萃取UO22+和Th4+是一个重要的应用。这展示了该化合物在材料科学中的相关性,特别是在分离过程和核科学中(Pandey et al., 2020)。

安全和危害

The safety information for 3-Bromo-4,5-dimethylpyridine includes several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

作用机制

Target of Action

3-Bromo-4,5-dimethylpyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway affected by 3-Bromo-4,5-dimethylpyridine . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in organic synthesis .

Pharmacokinetics

It is known that the compound has a high gi absorption and is bbb permeant . Its skin permeation is low, with a Log Kp of -5.82 cm/s .

Result of Action

The primary result of the action of 3-Bromo-4,5-dimethylpyridine is the formation of carbon–carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .

Action Environment

The action of 3-Bromo-4,5-dimethylpyridine is influenced by several environmental factors. For instance, the SM coupling reaction requires mild and functional group tolerant reaction conditions . Additionally, the organoboron reagents used in the reaction should be relatively stable, readily prepared, and generally environmentally benign .

生化分析

Biochemical Properties

3-Bromo-4,5-dimethylpyridine plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to participate in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . The compound’s interaction with palladium catalysts facilitates these reactions, making it a valuable reagent in synthetic chemistry.

Cellular Effects

3-Bromo-4,5-dimethylpyridine has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can modulate the activity of certain enzymes, leading to changes in metabolic flux and metabolite levels . Additionally, it may impact cell function by altering the expression of specific genes involved in metabolic pathways.

Molecular Mechanism

The molecular mechanism of 3-Bromo-4,5-dimethylpyridine involves its interaction with biomolecules at the molecular level. It can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For example, in Suzuki–Miyaura coupling reactions, 3-Bromo-4,5-dimethylpyridine acts as a substrate that undergoes oxidative addition with palladium catalysts, facilitating the formation of new carbon-carbon bonds . This interaction is crucial for the compound’s role in synthetic chemistry.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Bromo-4,5-dimethylpyridine can change over time. The compound’s stability and degradation are important factors to consider. It is generally stable when stored under appropriate conditions, such as sealed in a dry environment at room temperature . Long-term studies have shown that the compound maintains its activity over extended periods, making it suitable for various biochemical applications.

Dosage Effects in Animal Models

The effects of 3-Bromo-4,5-dimethylpyridine can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and metabolic pathways. At higher doses, it may cause toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s toxicity increases significantly . Therefore, careful dosage optimization is essential for its use in biochemical research.

Metabolic Pathways

3-Bromo-4,5-dimethylpyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can participate in oxidation-reduction reactions, leading to the formation of new chemical entities . These interactions are crucial for understanding the compound’s role in biochemical processes.

Transport and Distribution

The transport and distribution of 3-Bromo-4,5-dimethylpyridine within cells and tissues are important aspects of its biochemical analysis. The compound can be transported across cell membranes and distributed to different cellular compartments. It may interact with specific transporters or binding proteins, affecting its localization and accumulation within cells . Understanding these processes is essential for optimizing the compound’s use in biochemical research.

Subcellular Localization

The subcellular localization of 3-Bromo-4,5-dimethylpyridine can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are important for understanding how the compound exerts its effects at the cellular level.

属性

IUPAC Name |

3-bromo-4,5-dimethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrN/c1-5-3-9-4-7(8)6(5)2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNHLCQMASFRBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=C1C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70554060 | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27063-98-5 | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27063-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-4,5-dimethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70554060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

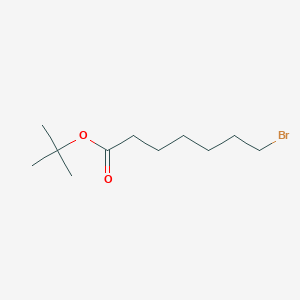

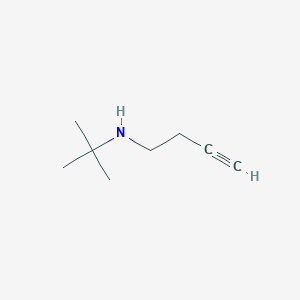

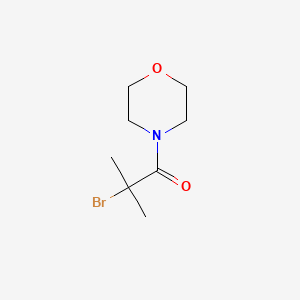

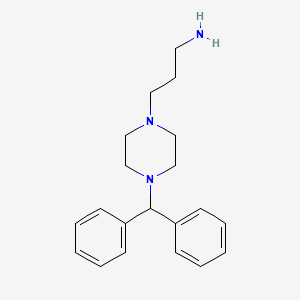

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the regioselective oxidation of 3-bromo-4,5-dimethylpyridine in the synthesis of 4-methyl-2,6-naphthyridine?

A1: The regioselective oxidation of 3-bromo-4,5-dimethylpyridine to its corresponding 4-formyl derivative is a crucial step in the synthesis of 4-methyl-2,6-naphthyridine []. This transformation is significant because it introduces a reactive functional group (aldehyde) at a specific position on the pyridine ring. This aldehyde group then serves as a handle for the subsequent annulation reaction, which constructs the second pyridine ring and ultimately leads to the target alkaloid. The researchers highlighted the importance of regioselectivity in this oxidation, meaning that the reaction specifically targets the desired position (carbon-4) on the pyridine ring while leaving other positions untouched. This selectivity is essential for achieving the correct structure of the final product.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)propanoic acid](/img/structure/B1283127.png)

![[2-(Benzyloxy)phenyl]methanamine hydrochloride](/img/structure/B1283135.png)